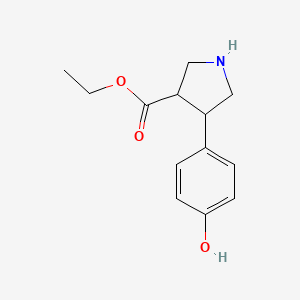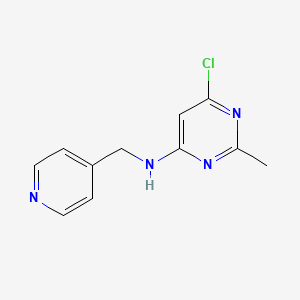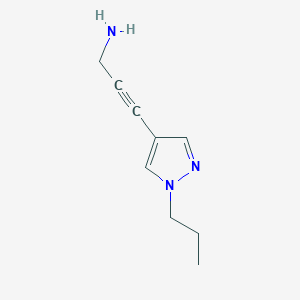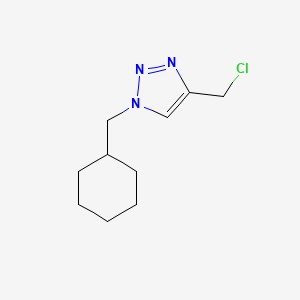
4-(4-羟基苯基)吡咯烷-3-羧酸乙酯
描述
Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C₁₂H₁₄O₃
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate typically begins with 4-hydroxyphenylacetic acid and ethyl pyrrolidine-3-carboxylate as starting materials.
Reaction Conditions: The reaction involves a condensation process under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to promote the formation of the pyrrolidine ring.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reaction mixture is prepared in large reactors and monitored for temperature and pH levels.
Purification: After the reaction is complete, the product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrrolidine ring or the carboxylate group.
Substitution: Substitution reactions can occur at the hydroxyl group or the pyrrolidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of hydroxylated or carboxylated derivatives.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of functionalized derivatives.
科学研究应用
Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate the effects of phenylpyrrolidine derivatives on biological systems.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism by which Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
相似化合物的比较
Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate is similar to other phenylpyrrolidine derivatives, such as:
Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate: This compound has a similar structure but differs in the ring size and functional groups.
Ethyl 4-hydroxyphenylacetate: This compound lacks the pyrrolidine ring and has different chemical properties.
Uniqueness: Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate is unique due to its specific combination of the phenyl group and the pyrrolidine ring, which gives it distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)12-8-14-7-11(12)9-3-5-10(15)6-4-9/h3-6,11-12,14-15H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAIGAZHHHCSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[4-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488626.png)

amine](/img/structure/B1488630.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1488638.png)
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1488639.png)
![[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488640.png)





![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488647.png)
![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488648.png)
